2-Hydroxysuccinamate

Description

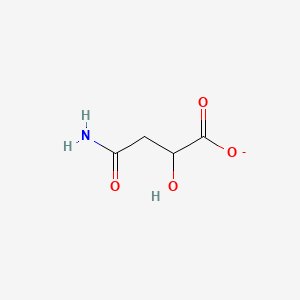

2-Hydroxysuccinamate (2-HSM; 4-amino-2-hydroxy-4-oxobutanoic acid) is a four-carbon α-hydroxyamide derivative of succinic acid. It is synthesized via enzymatic pathways involving ω-amidase and glutamine synthetase (GS) and is implicated in metabolic processes such as malate production . Structurally, 2-HSM features a hydroxyl group at the C2 position and an amide group at C4, distinguishing it from related compounds like 2-hydroxyglutarate (2-HG) and 2-hydroxyglutaramate (2-HGM) (Table 1).

Propriétés

Formule moléculaire |

C4H6NO4- |

|---|---|

Poids moléculaire |

132.09 g/mol |

Nom IUPAC |

4-amino-2-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/p-1 |

Clé InChI |

RTTYFXMXRFYCHM-UHFFFAOYSA-M |

SMILES canonique |

C(C(C(=O)[O-])O)C(=O)N |

Synonymes |

2-hydroxysuccinamate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1. Structural Comparison of 2-Hydroxysuccinamate and Analogous Metabolites

| Compound | Chemical Formula | Carbon Chain Length | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₇NO₄ | 4 | -OH (C2), -CONH₂ (C4) |

| L-2-Hydroxyglutarate | C₅H₈O₅ | 5 | -OH (C2), -COOH (C1, C5) |

| L-2-Hydroxyglutaramate | C₅H₉NO₅ | 5 | -OH (C2), -CONH₂ (C5) |

Comparative Analysis with Structurally Similar Compounds

Enzymatic Substrate Specificity

2-HSM and its analogs exhibit distinct substrate preferences for ω-amidase and related enzymes:

- In contrast, mammalian ω-amidase preferentially catalyzes the hydrolysis of L-2-HGM (five-carbon) over 2-HSM .

- L-2-Hydroxyglutarate (2-HG): Generated via mutant isocitrate dehydrogenase (IDH1/2) in cancers, 2-HG accumulates to millimolar levels, inhibiting α-ketoglutarate-dependent enzymes like histone demethylases, thereby driving oncogenesis .

- L-2-Hydroxyglutaramate (2-HGM) : A five-carbon analog of 2-HSM, 2-HGM is hydrolyzed by human ω-amidase to α-ketoglutarate (α-KG), a critical intermediate in the TCA cycle .

Table 2. Enzymatic Activity and Inhibitory Roles

Metabolic Pathways and Disease Associations

- 2-HSM in Malate Synthesis : In plants, 2-HSM is hydrolyzed to L-malate, linking it to energy metabolism. In mammals, its role is less defined but may involve alternative pathways under metabolic stress .

- 2-HG in Cancer : IDH1/2 mutations in gliomas and acute myeloid leukemia (AML) result in 2-HG accumulation, which alters cellular epigenetics and promotes tumorigenesis .

- 2-HGM and Neurological Disorders : Elevated 2-HGM is observed in metabolic diseases like L-2-hydroxyglutaric aciduria, where defective repair enzymes lead to encephalopathy and cancer predisposition .

Kinetic and Structural Insights

- Inhibition Constants (Ki) : 2-HSM exhibits stronger binding affinity (Ki = 0.5–1.0 mM) to ω-amidase compared to 2-HG (Ki > 5 mM), suggesting a regulatory role in enzymatic cross-talk .

- Stereochemical Specificity : Unlike 2-HG, which exists as D- and L-enantiomers with distinct pathological roles (e.g., D-2-HG is oncogenic), 2-HSM’s activity is stereospecific to the L-form .

Table 3. Kinetic Parameters of Key Enzymatic Reactions

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) | Ki (mM) |

|---|---|---|---|---|

| L-2-HSM | Plant ω-amidase | 2.1 | 15.8 | N/A |

| L-2-HGM | Human ω-amidase | 1.5 | 20.4 | N/A |

| Threonine | Rat liver ω-amidase | 3.0 | 18.2 | 0.5* |

*Inhibition by 2-HSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.